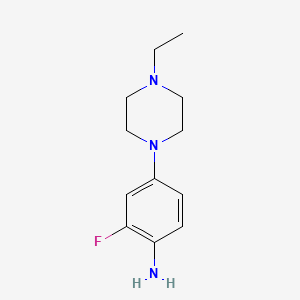
4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline
Cat. No. B1502664
Key on ui cas rn:
500205-60-7
M. Wt: 223.29 g/mol
InChI Key: ICUCGMJXHQEANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08759517B2
Procedure details


A suspension of 1-ethyl-4-(3-fluoro-4-nitro-phenyl)-piperazine (7 g, 27.7 mmol) and Pd (10%) on carbon (0.35 g) in MeOH (140 mL) is stirred for 3 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5) to afford the title compound as a white solid: ESI-MS: 224.1 [MH]+; TLC: Rf=0.54 (DCM/MeOH+1% NH3aq, 95:5).
Name
1-ethyl-4-(3-fluoro-4-nitro-phenyl)-piperazine
Quantity
7 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([F:18])[CH:10]=2)[CH2:5][CH2:4]1)[CH3:2]>CO.[Pd]>[CH2:1]([N:3]1[CH2:4][CH2:5][N:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([F:18])[CH:10]=2)[CH2:7][CH2:8]1)[CH3:2]
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 3 h at RT, under a hydrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered through a pad of celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
